6-Nitro-3H-imidazo[4,5-b]pyridine
Overview
Description
“6-Nitro-3H-imidazo[4,5-b]pyridine” is a chemical compound with the CAS Number: 3537-09-5. It has a molecular weight of 164.12 and its IUPAC name is 6-nitro-3H-imidazo[4,5-b]pyridine .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives often involves the use of 2,3-diaminopyridine derivatives, which are readily obtainable from commercially available 2-chloro-3-nitropyridine . The reaction was diluted with water and brought to a pH of 7 with 3N NaOH. The aqueous portion was extracted with 25% isopropyl alcohol (IPA)/DCM, dried over Na2SO4, and concentrated to give 6-nitro-3H-imidazo[4,5-b]pyridine .Molecular Structure Analysis
The molecular structure of 6-Nitro-3H-imidazo[4,5-b]pyridine is established based on NMR spectroscopic data . The structure of the compound was also confirmed by XRD single crystal analysis .Chemical Reactions Analysis
Imidazo[4,5-b]pyridines can be prepared by alkylation reactions under PTC conditions . The reaction of 2-amino-3-hydroxypyridine with different carboxylic acids by microwave-assisted heating is a fast method for producing libraries based on fused 2-substituted imidazo[4,5-b]pyridines .Physical And Chemical Properties Analysis
The physical form of “6-Nitro-3H-imidazo[4,5-b]pyridine” is a solid. It should be stored in a sealed container at room temperature . The compound has a calculated lipophilicity (Log Po/w) of 0.45 .Scientific Research Applications
Materials Science Optoelectronic Devices
Imidazo[4,5-b]pyridine derivatives, including 6-Nitro-3H-imidazo[4,5-b]pyridine, show potential in materials science, particularly in the development of optoelectronic devices. These compounds can be used in creating components that control and manipulate light, such as LEDs, photodetectors, and solar cells .
Pharmaceutical Applications Anti-cancer Drugs
In the pharmaceutical field, these derivatives are being explored for their anti-cancer properties. They may serve as the basis for new chemotherapeutic agents due to their ability to interfere with cancer cell proliferation .
Sensor Technology
The luminescent properties of 6-Nitro-3H-imidazo[4,5-b]pyridine make it a candidate for sensor technology applications. Sensors incorporating this compound could be used for detecting environmental pollutants or biological markers .
Imaging Techniques Confocal Microscopy
These compounds’ luminescent nature also makes them suitable as emitters for confocal microscopy and imaging. They can help in enhancing the contrast and clarity of images obtained from various microscopy techniques .
Antibacterial Agents
Research has indicated that imidazo[4,5-b]pyridine derivatives can exhibit antibacterial activity. This opens up possibilities for their use in developing new antibiotics or antibacterial agents .
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives, a class to which 6-nitro-3h-imidazo[4,5-b]pyridine belongs, have been evaluated as antagonists of various biological receptors .
Mode of Action
It is known that these compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
6-Nitro-3H-imidazo[4,5-b]pyridine may influence many cellular pathways necessary for the proper functioning of cells . These pathways could be related to the modulation of receptors or enzymes in living systems .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound significantly impact its bioavailability .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been reported to exhibit diverse biological activities .
Action Environment
It is known that environmental factors can significantly impact the action of chemical compounds .
Safety and Hazards
Future Directions
While specific future directions for “6-Nitro-3H-imidazo[4,5-b]pyridine” are not mentioned in the search results, imidazopyridines as a class of compounds have been recognized for their wide range of applications in medicinal chemistry . They have potential therapeutic significance in numerous disease conditions .
properties
IUPAC Name |
6-nitro-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)4-1-5-6(7-2-4)9-3-8-5/h1-3H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSTWXCATZYTAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619364 | |
Record name | 6-Nitro-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3537-09-5 | |
Record name | 6-Nitro-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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